Boc-D-Ala-OMe
Overview
Description
“Boc-D-Ala-OMe” is a derivative of the amino acid alanine . It is also known as N-tert-butoxycarbonyl-D-alanine methyl ester or Boc-D-alanine methyl ester . The molecular formula is C9H17NO4 .
Synthesis Analysis
The synthesis of “Boc-D-Ala-OMe” has been reported in several studies. For instance, a titanium tetrachloride-based methodology was used for the synthesis of dipeptides, including "Boc-D-Ala-OMe" . Another study reported the synthesis of “Boc-D-Ala-OMe” using a combination of Fmoc solid-phase peptide synthesis followed by subsequent cyclization .Molecular Structure Analysis
The molecular weight of “Boc-D-Ala-OMe” is 203.24 g/mol . The IUPAC name is methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI and SMILES strings provide further details about the molecular structure .Chemical Reactions Analysis
“Boc-D-Ala-OMe” is involved in various chemical reactions. For example, it has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .Physical And Chemical Properties Analysis
“Boc-D-Ala-OMe” is a solid substance with a molecular weight of 203.24 g/mol . It has an optical activity of [α]20/D +45°, c = 1 in methanol . The density is 1.03 g/mL at 25 °C .Scientific Research Applications
Conformational Preferences in Peptides : Boc-D-Ala-OMe, as a part of heterochiral peptides, aids in understanding the conformational preferences and stability of β-sheet structures through hydrogen bonds. This is significant in the study of peptide structures in biology and material science (Fabiola et al., 2001).
Amyloid-like Fibril Formation : In the context of neurodegenerative diseases, peptides including Boc-D-Ala-OMe have been used to study the formation of amyloid-like fibrils, a characteristic of these diseases (Maji et al., 2001).
Helix to Sheet Transition : Boc-D-Ala-OMe contributes to understanding the transition from 310-helix to α-helix in peptide structures, which is crucial for protein folding and function (Otoda et al., 1993).
Self-Assembling Gelators : The compound is used in the study of self-assembling synthetic oligopeptide-based gelators, which are relevant in biological and material sciences (Das & Banerjee, 2006).
Beta-Sheet Motifs in Crystal Structures : Boc-D-Ala-OMe helps in observing beta-sheet motifs in crystal structures, which provides insights into protein folding and interactions (Datta et al., 2009).
Caspase-Independent Cell Death : It has been used to study the effects of peptide caspase inhibitors in apoptosis, providing insights into cell death mechanisms (Déas et al., 1998).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDICGOCZGRDFM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348471 | |
Record name | Boc-D-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Ala-OMe | |
CAS RN |
91103-47-8 | |
Record name | Boc-D-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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